Human AChE Inhibitory Potency: IC50 of 380 nM Defines Its Position in the Indanone-Benzylpiperidine Activity Spectrum
The compound exhibits an IC50 of 380 nM against human acetylcholinesterase (AChE), as reported in the foundational structure-activity relationship study of indanone-benzylpiperidine AChE inhibitors [1]. This places it at the less-potent boundary of a congeneric series in which AChE IC50 values range from 1.3 nM (the most potent indanone-benzylpiperidine analog, compound 1a) to 380 nM [1]. While the compound alone is a relatively weak inhibitor compared to donepezil (IC50 = 6.7 nM for human AChE), it serves as the indispensable synthetic precursor from which the benzylpiperidine moiety is installed to achieve the full nanomolar potency of donepezil [2]. The 5,6-dimethoxy substitution pattern is structurally conserved between this precursor and the final drug, confirming its role as the pharmacophoric anchor.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 380 nM (human AChE) |
| Comparator Or Baseline | Compound 1a (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine): IC50 = 1.3 nM; Donepezil (E2020): IC50 = 6.7 nM (human AChE); Series range: 1.3–380 nM |
| Quantified Difference | Target compound is ~292-fold less potent than compound 1a; ~57-fold less potent than donepezil; represents the least potent member of the published indanone series |
| Conditions | In vitro human AChE inhibition assay; J Med Chem 1992; Donepezil IC50 from Probes & Drugs portal |
Why This Matters
Understanding that this compound occupies a defined position within the indanone AChE activity spectrum—as the scaffold lacking the benzylpiperidine warhead—enables researchers to select it specifically for synthetic elaboration rather than direct pharmacological use, unlike more potent finished-drug analogs.
- [1] Cardozo MG, et al. Conformational analyses and molecular-shape comparisons of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. J Med Chem. 1992;35(3):590-601. Data curated in BindingDB (BDBM50008565). View Source
- [2] Probes & Drugs Portal. Donepezil Hydrochloride (PD001165). IC50 = 6.7 nM for human AChE. View Source
